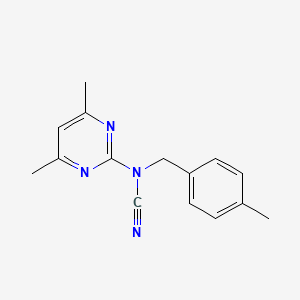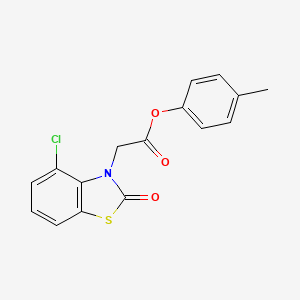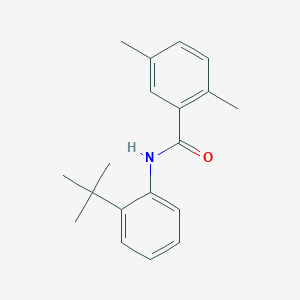
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a pyrimidine derivative that has been shown to exhibit promising biological properties, including anti-inflammatory and anti-tumor effects.
科学的研究の応用
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide is not fully understood. However, it has been suggested that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a central role in the process of programmed cell death.
Biochemical and Physiological Effects:
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can inhibit the proliferation of cancer cells and induce apoptosis. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have demonstrated that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low toxicity. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been shown to have low cytotoxicity in vitro and in vivo. Another advantage is its potential application in various fields of scientific research, including anti-inflammatory and anti-tumor research. However, one limitation of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide. One potential area of research is the development of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide and its potential applications in various fields of scientific research.
合成法
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through purification and isolation steps.
特性
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(4-methylphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-4-6-14(7-5-11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZBYVTYYSYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C#N)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-benzyl)-cyanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)


![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)